Erythronolide A

Description

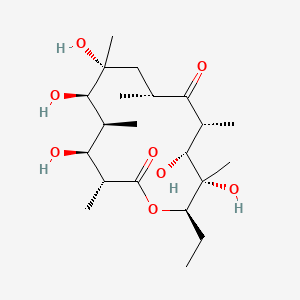

Structure

3D Structure

Properties

CAS No. |

26754-37-0 |

|---|---|

Molecular Formula |

C21H38O8 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C21H38O8/c1-8-14-21(7,28)18(25)11(3)15(22)10(2)9-20(6,27)17(24)12(4)16(23)13(5)19(26)29-14/h10-14,16-18,23-25,27-28H,8-9H2,1-7H3/t10-,11+,12+,13-,14-,16+,17-,18-,20-,21-/m1/s1 |

InChI Key |

YVTFLQUPRIIRFE-QUMKBVJLSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)(C)O |

Other CAS No. |

26754-37-0 |

Synonyms |

(9S)-dihydroerythronolide A erythronolide A erythronolide-A |

Origin of Product |

United States |

Chemical Synthesis of Erythronolide a and Its Core Structures

Intrinsic Challenges in Macrolactone Total Synthesis.

The synthesis of large macrolactone rings like that in Erythronolide A is fraught with inherent difficulties that demand precise control over various aspects of the chemical transformations.

Control of Multiple Stereogenic Centers.

A primary hurdle in the synthesis of this compound is the precise control of its ten stereogenic centers. The specific three-dimensional arrangement of these centers is crucial for the molecule's biological activity. Synthetic strategies must, therefore, employ highly stereoselective reactions to establish the correct relative and absolute stereochemistry. nih.gov The construction of acyclic chains with multiple contiguous stereocenters is a particularly challenging aspect, as the conformational flexibility of these chains makes stereocontrol difficult to achieve. jst.go.jp Early approaches often relied on substrate-controlled diastereoselection, where the existing stereocenters in a molecule influence the stereochemical outcome of subsequent reactions. More modern methods utilize chiral auxiliaries, asymmetric catalysis, and reagent-controlled reactions to install stereocenters with high fidelity. researchgate.net The development of methods for acyclic stereocontrol has been a major focus in the field of natural product synthesis. jst.go.jpacs.org

Key Stereochemical Challenges in this compound Synthesis:

| Stereocenter | Location | Common Synthetic Strategies |

| C2, C4, C6, C8, C10, C12 | Methyl-bearing carbons | Aldol reactions, substrate-controlled alkylations, use of chiral enolates. |

| C3, C5, C11, C13 | Hydroxyl-bearing carbons | Asymmetric reductions of ketones, Sharpless asymmetric epoxidation and dihydroxylation. |

Efficient Macrocyclization Strategies.

The formation of the 14-membered macrolactone ring, a process known as macrolactonization, is another significant obstacle. This intramolecular esterification is often entropically disfavored, leading to competing intermolecular polymerization reactions. acs.orguniv-amu.fr To overcome this, high-dilution conditions are typically employed to favor the desired intramolecular cyclization.

The conformational preferences of the seco-acid precursor (the open-chain hydroxy acid) also play a critical role in the efficiency of macrolactonization. univ-amu.fr Pre-organizing the molecule into a conformation that brings the reacting hydroxyl and carboxylic acid groups into proximity can significantly enhance the cyclization yield. This has been achieved through the use of rigid templates or protecting groups that restrict conformational freedom. organic-chemistry.org

Several macrolactonization methods have been developed and applied to the synthesis of this compound and other macrolides. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxyl group.

Common Macrolactonization Reagents and Methods:

| Method | Reagent(s) | Key Features |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride to activate the carboxylic acid. nih.gov |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Forms a 2-pyridinethiol ester intermediate. snnu.edu.cnacs.org |

| Mukaiyama Macrolactonization | 2-Chloro-1-methylpyridinium iodide | Forms a highly activated acyloxypyridinium species. acs.orgnih.gov |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | A powerful dehydrating agent for esterification. snnu.edu.cn |

| Keck-Boden Macrolactonization | N,N'-Dicyclohexylcarbodiimide (DCC), DMAP | A widely used carbodiimide-based coupling method. snnu.edu.cn |

Retrosynthetic Disconnections and Fragment Synthesis.

Given the complexity of this compound, a convergent retrosynthetic approach is generally favored. This strategy involves breaking down the target molecule into smaller, more manageable fragments that are synthesized independently and then coupled together in the later stages of the synthesis. This approach offers greater efficiency and flexibility compared to a linear synthesis.

A common disconnection strategy for this compound involves cleaving the macrolactone at the ester linkage and at one or more carbon-carbon bonds within the acyclic chain. This typically leads to two or three key fragments of similar complexity. elsevierpure.comoup.com

Strategy for Acyclic Stereocontrol.

The synthesis of the acyclic fragments of this compound requires robust strategies for controlling the stereochemistry of the numerous chiral centers. A variety of methods have been employed to achieve this, often in an iterative fashion to build up the carbon chain with the desired stereochemical configuration.

Aldol reactions have been particularly powerful in this context. The development of substrate-controlled and reagent-controlled aldol reactions has allowed for the highly diastereoselective formation of carbon-carbon bonds with concomitant creation of new stereocenters. For instance, the use of chiral boron enolates or chiral auxiliaries on the enolate component can provide excellent stereocontrol. jst.go.jp Additionally, chelation-controlled additions to carbonyl groups have been instrumental in setting the stereochemistry of adjacent stereocenters. nih.gov

Convergent Assembly of Chiral Building Blocks.

Once the chiral fragments are synthesized, they must be coupled together in a convergent manner. nih.gov This typically involves the formation of one or more carbon-carbon bonds to link the fragments. Common coupling reactions used in the synthesis of this compound include aldol reactions, Wittig-type olefination reactions, and organometallic coupling reactions. The choice of coupling strategy depends on the specific disconnection and the functional groups present in the fragments. The use of pre-synthesized chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds, can significantly streamline the synthesis. portico.orgnih.gov

Seminal and Contemporary Total Synthesis Approaches

The complex structure of this compound, characterized by a 14-membered macrolide ring and ten stereogenic centers, has presented a formidable challenge to synthetic organic chemists. The pursuit of its total synthesis has led to the development of novel and powerful strategies for stereocontrol and macrocyclization. This section details several landmark and innovative approaches to the synthesis of this compound and its core structures.

Woodward's Contributions to Erythromycin (B1671065) Aglycone Synthesis

The first complete synthesis of erythromycin A, the glycosylated form of this compound, was a monumental achievement reported by Robert B. Woodward and his group in 1981. A key insight in Woodward's strategy was the recognition of structural similarities between the C3-C8 and C9-C13 fragments of the molecule. This led to the use of a common precursor, simplifying the initial stages of the synthesis. The rigidity of a dithiadecaline ring system was ingeniously employed to control the stereochemistry of multiple transformations before its removal under Raney nickel conditions d-nb.info.

A critical aspect of the Woodward synthesis was the extensive investigation into the conformational requirements for the challenging macrolactonization step d-nb.info. The successful closure of the 14-membered ring was found to be highly dependent on the conformational bias provided by specific protecting groups. In particular, cyclic acetal and carbamate functionalities were strategically installed to pre-organize the seco-acid precursor into a conformation amenable to cyclization d-nb.info. The final macrolactonization was achieved using a Corey-Nicolaou macrolactonization protocol d-nb.info. Following the successful formation of the aglycone, the glycosylation with D-desosamine and L-cladinose was accomplished with high site- and stereoselectivity d-nb.info.

| Woodward Synthesis: Key Features | Description |

| Common Precursor Strategy | Utilized a dithiadecaline derivative as a common precursor for the C3-C8 and C9-C13 fragments, enhancing synthetic efficiency. |

| Stereochemical Control | The rigid bicyclic system of the dithiadecaline intermediate allowed for high stereoselectivity in several key bond-forming reactions. |

| Macrolactonization Strategy | Employed cyclic protecting groups (acetal and carbamate) to enforce a favorable conformation of the seco-acid for ring closure. |

| Final Cyclization Method | The Corey-Nicolaou macrolactonization was used to form the 14-membered lactone ring. |

Corey-Nicolaou Total Synthesis of Erythronolide B

Prior to Woodward's synthesis of the glycoside, E.J. Corey and his collaborators, including K.C. Nicolaou, reported the first total synthesis of erythronolide B in 1978 scribd.com. Erythronolide B is a direct precursor to this compound. This landmark synthesis was a multi-step endeavor that introduced several key strategic innovations to the field of macrolide synthesis scribd.com.

The synthesis commenced with a convergent strategy, dividing the molecule into two main fragments, A and B, which were synthesized independently and then coupled scribd.com. The construction of these fragments involved a series of stereocontrolled reactions, including a Baeyer-Villiger oxidation and halolactonization reactions to install the requisite stereocenters scribd.com. A pivotal contribution of this work was the development of a novel macrolactonization method, now known as the Corey-Nicolaou macrolactonization scribd.comwikipedia.org. This reaction utilizes 2,2'-dipyridyl disulfide and triphenylphosphine to activate the seco-acid for cyclization under mild conditions, a method that has since become widely adopted in the synthesis of macrolides wikipedia.org.

| Corey-Nicolaou Synthesis: Key Reactions | Purpose |

| Baeyer-Villiger Oxidation | Employed for the regioselective insertion of an oxygen atom to form a key lactone intermediate. |

| Halolactonization | Utilized to control the stereochemistry of adjacent hydroxyl and methyl groups through intramolecular cyclization. |

| Corey-Nicolaou Macrolactonization | A mild and efficient method developed specifically for the formation of the 14-membered macrolide ring from the corresponding hydroxy acid. |

Masamune's Strategies for Polypropionate Construction

Satoru Masamune and his research group made significant contributions to the synthesis of macrolides through their work on 6-deoxyerythronolide B, the biosynthetic precursor to the erythromycins acs.org. Their total synthesis, reported in 1981, showcased innovative strategies for the construction of the characteristic polypropionate backbone of erythronolide acs.org. The synthesis of this complex array of alternating methyl and hydroxyl-bearing stereocenters is a central challenge in macrolide synthesis. Masamune's approach provided a highly stereocontrolled and efficient route to this challenging motif. Further research has continued to build upon these foundational strategies for polypropionate synthesis, for instance, through the development of catalytic asymmetric methods to generate key stereocenters.

Evans' Stereoselective Methodologies

The development of stereoselective aldol reactions by David A. Evans has had a profound impact on the synthesis of polyketide natural products, including the erythronolides. The Evans' aldol reaction, which utilizes chiral oxazolidinone auxiliaries, allows for the highly diastereoselective formation of syn-aldol products chem-station.com. This methodology has been instrumental in the construction of the polypropionate backbone of this compound and its precursors.

In synthetic approaches toward erythronolide structures, Evans' syn-aldol reactions have been employed to set multiple stereocenters with exceptional control. For example, in the synthesis of a key fragment of 6-deoxyerythronolide B, two sequential Evans' aldol reactions were used to construct the central carbon framework, achieving a diastereomeric ratio of greater than 20:1 for each reaction nih.gov. The reliability and high stereoselectivity of the Evans' aldol reaction have made it a cornerstone in the strategic planning of many erythronolide syntheses chem-station.comstackexchange.com.

| Evans' Aldol Reaction in Erythronolide Synthesis | Details |

| Chiral Auxiliary | Typically employs N-acyloxazolidinones derived from amino acids to direct the stereochemical outcome of the reaction. |

| Enolate Geometry | Formation of a Z-enolate, often mediated by boron triflate, is key to achieving high syn-diastereoselectivity. |

| Stereoselectivity | The reaction proceeds through a chair-like transition state to afford the syn-aldol adduct with excellent stereocontrol. |

| Application | Used iteratively to build up the polypropionate chain with precise control over the relative and absolute stereochemistry. |

Carreira's Nitrile Oxide Cycloaddition Approach

Erick M. Carreira and his group developed an elegant and expeditious total synthesis of this compound based on a novel strategy involving nitrile oxide cycloadditions nih.govorganic-chemistry.org. A key feature of this approach is the use of two magnesium-mediated [3+2] cycloadditions of nitrile oxides to chiral allylic alcohols nih.govnih.gov. This reaction serves to construct key carbon-carbon bonds while simultaneously setting multiple stereocenters with high diastereoselectivity organic-chemistry.org.

The synthesis is highly convergent, with the two main fragments being joined late in the sequence. Other notable transformations in Carreira's route include a chelation-controlled Grignard reaction to establish a tertiary alcohol stereocenter and a Sharpless asymmetric dihydroxylation to install the final two hydroxyl groups nih.govorganic-chemistry.org. This innovative use of the nitrile oxide cycloaddition showcases a powerful alternative to traditional aldol-based strategies for polypropionate synthesis organic-chemistry.org.

| Carreira Synthesis: Key Methodologies | Description |

| Mg(II)-Mediated Nitrile Oxide Cycloaddition | A diastereoselective [3+2] cycloaddition between a nitrile oxide and a chiral allylic alcohol to form key isoxazoline intermediates. |

| Chelation-Controlled Grignard Reaction | Addition of a Grignard reagent to a ketone, where a chelating metal directs the nucleophilic attack to achieve high stereocontrol. |

| Sharpless Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a syn-diol, used to install the C2 and C3 hydroxyl groups. |

Paterson's and Stork's Stereoselective Chiral Sequence Syntheses

Ian Paterson and Gilbert Stork have independently made significant contributions to the stereoselective synthesis of this compound and its congeners. Their work has focused on the development of efficient methods for the construction of the complex chiral sequences found in the macrolide core.

Stork's group, in collaboration with Paterson, reported a highly stereoselective synthesis of the chiral sequence of this compound. Later, Stork's total synthesis of erythronolide B, accomplished in 25 linear steps, was noted for its use of glyceraldehyde, a simple starting material from the chiral pool, and a macrolactonization performed on a conformationally biased system, achieving a yield greater than 85% for this crucial step baranlab.org.

Paterson's research has extensively explored the use of substrate-controlled and reagent-controlled aldol reactions for the synthesis of polypropionate fragments. His work has led to the development of highly selective methods for the construction of both syn- and anti-aldol adducts, which are essential for assembling the erythronolide backbone.

Key Synthetic Methodologies and Reactions

The construction of the this compound backbone has served as a platform for the application and refinement of powerful synthetic reactions. These methods are crucial for controlling the stereochemistry of the polypropionate chain and for the efficient formation of the macrolactone ring.

The aldol reaction is a cornerstone for the stereocontrolled construction of polypropionate chains, directly mimicking the biosynthetic pathway. Various strategies have been developed to control the stereochemical outcome of these carbon-carbon bond-forming reactions.

One prominent strategy involves the use of chiral boron reagents to direct the enantioselectivity of the aldol addition. iupac.org By selecting the appropriate chiral boron reagent, either the syn or anti aldol adduct can be obtained from the reaction of an ethyl ketone with an aldehyde. iupac.org For instance, boron-mediated aldol reactions of preformed chiral (E)-enol borinates with aldehydes have been used iteratively to build up the polypropionate structure. In the synthesis of a related macrolide, 6-deoxyerythronolide B, a series of stereoselective aldol reactions were employed. nih.gov A notable example was the use of a β-keto imide-based aldol reaction with Ti(Oi-Pr)Cl₃ to generate a key syn-syn aldol adduct in 88% yield and with a diastereomeric ratio of 95:5. nih.gov These methods demonstrate the high level of control achievable in constructing the multiple stereocenters of the macrolide backbone. iupac.org

The formation of the 14-membered macrocyclic core of erythronolides is a critical and often challenging step. Advanced macrolactonization techniques have been developed to improve the efficiency of this ring-closing reaction.

The Yamaguchi macrolactonization is a widely used method that involves the conversion of the seco-acid (the open-chain hydroxy acid) into a reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride. chem-station.com The subsequent intramolecular esterification is promoted by a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), under high-dilution conditions to favor cyclization over polymerization. chem-station.comacs.org This method has been used for an extremely efficient macrolactonization of an this compound seco-acid derivative. acs.org A primary drawback of the Yamaguchi procedure can be the need for high temperatures and the use of the highly basic DMAP, which can sometimes lead to side reactions like epimerization. acs.org

A more recent and innovative approach is late-stage C-H oxidative macrolactonization . This strategy was demonstrated in the total synthesis of 6-deoxyerythronolide B (6-dEB). nih.gov An advanced linear precursor was cyclized to the macrolide core in one of the final steps via a palladium-catalyzed C-H oxidation reaction. This reaction proceeded with high regio-, chemo-, and diastereoselectivity (>40:1), forming the C-O bond to close the ring. nih.gov A key advantage of this method is that it masks a reactive hydroxyl group as a more inert C-H bond throughout the synthesis, unveiling it only at the final cyclization stage. nih.gov

| Macrolactonization Technique | Reagents | Key Feature |

| Yamaguchi Macrolactonization | 2,4,6-trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride intermediate for activation. chem-station.comacs.org |

| C-H Oxidative Macrolactonization | Palladium catalyst, oxidant | Directly converts a C-H bond to a C-O bond to form the lactone. nih.gov |

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach avoids the need for asymmetric synthesis or chiral resolution in the early stages of a synthetic route.

Carbohydrates are a common source of chirality. As mentioned previously, Nakata's synthesis of this compound began with D-ribose. elsevierpure.comresearchgate.net The well-defined stereocenters of the sugar are manipulated through a series of reactions to form key building blocks of the final target molecule. researchgate.netiupac.org

Another frequently used chiral precursor is Roche alcohol, or ethyl (S)-3-hydroxy-2-methylpropionate. In a total synthesis of this compound reported by Carreira, the synthesis began with two simple chiral molecules: Roche alcohol and another alcohol prepared via Noyori reduction. organic-chemistry.org These precursors were used to construct larger, more complex fragments that were eventually combined to form the full carbon skeleton. organic-chemistry.org The use of these natural precursors provides an efficient and cost-effective entry point to the complex stereochemical array of this compound.

Annulation reactions, which form a new ring onto a pre-existing structure, can be ingeniously used to control the stereochemistry of acyclic (non-cyclic) portions of a molecule. This concept, known as acyclic stereocontrol, has been applied in the synthesis of (9S)-dihydrothis compound, a close precursor to this compound. acs.orgnih.gov

The key transformation was a [3 + 2] annulation reaction of an allylic silane, which stereoselectively prepares a five-membered ring. acs.orgnih.gov This annulation step established most of the required stereochemistry, including two challenging tetrasubstituted carbon stereocenters. nih.gov The crucial step for translating the cyclic stereochemistry to the acyclic system was a subsequent ring-opening reaction of the highly substituted tetrahydrofuran product. acs.org This strategy demonstrates that the stereochemical information introduced by a cyclic, conformationally restricted annulation reaction can be effectively transferred to an acyclic system, providing a powerful method for synthesizing highly substituted open-chain targets. acs.org

In the synthesis of a complex molecule like this compound, which contains numerous reactive functional groups (primarily hydroxyl groups), a carefully designed protecting group strategy is essential for success. bham.ac.uk Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk

An effective strategy requires the use of orthogonal protecting groups—groups that can be removed under different specific conditions without affecting others. bham.ac.uk This allows for the selective deprotection and manipulation of one functional group in the presence of many others.

Synthesis of Key Stereoisomers and Aglycone Intermediates (e.g., 6-deoxyerythronolide B, (9S)-dihydrothis compound)

The total synthesis of this compound and its precursors has been a significant area of research in organic chemistry, leading to the development of novel synthetic strategies. This section details the synthesis of two key aglycone intermediates, 6-deoxyerythronolide B and (9S)-dihydrothis compound, which are crucial precursors to erythromycin antibiotics.

Synthesis of 6-deoxyerythronolide B (6-dEB)

6-deoxyerythronolide B (6-dEB) is the aglycone precursor to the erythromycin antibiotics and serves as a classic target in total synthesis. nih.gov Its structure, a 14-membered lactone ring with ten asymmetric centers, presents a formidable synthetic challenge. pitt.edu Various strategies have been developed to construct this complex molecule, often focusing on efficient methods for acyclic stereocontrol and macrocyclization.

Another concise synthesis of 6-dEB was achieved in 14 steps (longest linear sequence) and 20 total steps. nih.gov This strategy utilized two different methods of alcohol C-H crotylation via transfer hydrogenation for the first time in a target-oriented synthesis. nih.gov The 14-membered ring was formed using enyne metathesis. nih.gov This approach highlights the efficiency of C-H functionalization in streamlining the synthesis of complex polyketide natural products. nih.gov

| Strategy | Key Reactions | Longest Linear Sequence | Overall Yield | Reference |

|---|---|---|---|---|

| Late-Stage C-H Oxidation | C-H oxidative macrolactonization, Evans' aldol reactions, Myers' alkylation | 22 steps | 7.8% | nih.gov |

| C-C Bond-Forming Transfer Hydrogenation | Alcohol C-H crotylation, Enyne metathesis | 14 steps | Not specified | nih.gov |

| Iterative Aldol Approach | Asymmetric acyl-thiazolidinethione propionate (B1217596) aldol reactions | 23 steps | 7.5% | pitt.eduacs.org |

Synthesis of (9S)-dihydrothis compound

(9S)-dihydrothis compound is another crucial intermediate in the synthesis of this compound. Its synthesis has also been the subject of extensive research, leading to various successful strategies.

| Strategy | Key Reactions | Longest Linear Sequence | Overall Yield | Reference |

|---|---|---|---|---|

| Linear Synthesis | Sharpless epoxidation, Stereoselective allylboration | 23 steps | 10% | sci-hub.se |

| Convergent Synthesis | Allylsilane [3+2] methodology, Yamaguchi macrolactonization | 28 steps | 5.6% | baranlab.org |

| Segment-Based Synthesis | Corey-Nicolaou lactonization | Not specified | 17% (for final conversion) | elsevierpure.com |

Structural Modifications and Chemical Derivatization

Design and Synthesis of Erythronolide A Analogues

The total synthesis of this compound and its analogues is a landmark achievement in organic chemistry, showcasing the power of stereocontrolled reactions. baranlab.org Several distinct strategies have been developed to construct this complex molecule.

One of the earliest and most influential total syntheses was accomplished by E. J. Corey, which involved a ring-closing macrolactonization strategy that has become a cornerstone in subsequent syntheses. caltech.edu A key feature of many synthetic routes is the convergent assembly of smaller, stereochemically defined fragments. For instance, two functionalized branched-chain sugars have been synthesized to serve as precursors for the C-1–C-6 and C-9–C-15 segments of this compound. cdnsciencepub.com This approach leverages the inherent chirality of carbohydrates to build the complex stereochemical array of the target molecule.

More recent synthetic endeavors have focused on improving efficiency and flexibility to allow for the creation of diverse analogues. An expeditious synthesis of this compound has been documented that utilizes key steps such as magnesium-mediated nitrile oxide cycloadditions and Sharpless asymmetric dihydroxylation to install the required stereocenters with high control. nih.gov Other strategies have employed catalytic asymmetric reactions to generate key stereocenters in the polypropionate fragments that make up the macrolide backbone. pitt.edu The development of fully synthetic routes, assembling the macrolide from simple chemical building blocks, has enabled the creation of diverse structures that are not accessible through traditional semisynthetic methods starting from the natural product. nih.gov These synthetic platforms provide access to novel scaffolds and permit extensive variations at multiple positions within the erythronolide framework. nih.gov

Scaffold Modification Strategies

A notable strategy involves the removal of specific methyl groups, leading to "desmethyl" analogues. Researchers have reported a five-step sequence to produce 4,10-didesmethyl (9S)-dihydrothis compound from a cyclic bis[allene] intermediate. researchgate.net This total synthesis approach provides access to macrolide structures that may be challenging to obtain through semisynthesis. researchgate.net Another example is the creation of 12-Desmethyl-12-deoxyerythromycin A, which was achieved by replacing the acyltransferase (AT) domain of module 1 in the erythromycin (B1671065) polyketide synthase (PKS) with a malonyl-CoA specific AT. mdpi.com This biosynthetic engineering approach alters the building block incorporated at that specific position. mdpi.com

Conversely, replacing a methyl group with a larger ethyl group has also been achieved. Through directed genetic manipulation of the erythromycin-producing organism Saccharopolyspora erythraea, a 6-desmethyl-6-ethylerythromycin A was produced. researchgate.net This was accomplished by replacing the native methylmalonate-specific acyltransferase (AT) domain with an ethylmalonate-specific AT domain from a different polyketide synthase. researchgate.net These examples highlight how both total synthesis and biosynthetic engineering can be used to generate structurally unique erythronolide scaffolds.

Semisynthetic Approaches from Naturally Derived Erythronolides

Semisynthesis, which involves the chemical modification of a naturally produced starting material, remains a cornerstone of macrolide derivatization. nih.govnih.gov Erythromycin A, produced in large quantities by fermentation, is the primary precursor for a vast array of clinically relevant derivatives. nih.gov

A critical semisynthetic transformation is the conversion of erythromycin A into ketolides. This process involves the selective acid-catalyzed cleavage of the L-cladinose sugar from the C-3 position of the erythronolide ring, which yields a 3-hydroxyl intermediate known as 5-O-desosaminyl this compound. researchgate.net Subsequent oxidation of this hydroxyl group furnishes the 3-keto functionality characteristic of the ketolide class. researchgate.net This modification structurally enhances the acid stability of the macrolide core. researchgate.net

Further modifications can be built upon the ketolide scaffold. For example, the addition of an 11,12-carbamate extension is a common strategy. researchgate.net Another semisynthetic approach involves the mutational biosynthesis, or "mutasynthesis," of fluorinated erythromycins. In this method, semisynthetically prepared aglycones like (8S)-8-fluorothis compound are fed to a mutant strain of Streptomyces erythraeus that is blocked in its own erythronolide biosynthesis pathway. nih.gov The mutant organism then glycosylates the novel aglycone to produce new fluorinated erythromycin derivatives. nih.gov

Structure-Activity Relationship (SAR) from a Chemical Perspective

From a purely chemical and structural standpoint, modifications to the this compound scaffold significantly influence its properties. The integrity of the 14-membered lactone ring is considered essential for maintaining the fundamental structure. scirp.org

The introduction of different functional groups has a notable impact on the molecule's conformation and dynamics. researchgate.net One of the most significant modifications is the removal of the L-cladinose sugar at C-3 and oxidation of the resulting hydroxyl to a ketone. This transformation to a ketolide not only alters the electronic properties of that region of the macroring but also enhances the chemical stability of the molecule, particularly against acid-catalyzed degradation that plagues the parent erythromycin A. researchgate.net

Molecular and Cellular Biological Studies Preclinical Focus

Molecular Mechanisms of Action of Erythronolide A (Aglycone)

This compound is the foundational 14-membered macrocyclic lactone core of the clinically significant erythromycin (B1671065) antibiotics. scirp.org While extensive research has elucidated the mechanisms of erythromycin and its derivatives, studies focusing exclusively on the aglycone, this compound, are more specialized, often highlighting its role as a structural scaffold and biosynthetic precursor.

The primary target of macrolide antibiotics is the 50S subunit of the bacterial ribosome, where they bind within the nascent peptide exit tunnel, thereby inhibiting protein synthesis. researchgate.net The binding affinity of the complete erythromycin molecule is high, contributing to its potent antibacterial activity. researchgate.net

Physicochemical studies indicate that the sugar moieties of erythromycin, specifically D-desosamine and L-cladinose, are essential for high-affinity ribosomal binding and, consequently, for biological activity. asm.orgnih.gov The aglycone, this compound, serves as the structural framework upon which these sugars are positioned. scirp.org While it constitutes the core of the molecule, its direct interaction with ribosomal components is significantly weaker than its glycosylated counterparts. Studies comparing various erythromycin analogues have shown that modifications to or removal of the sugar residues drastically reduces the ability to inhibit the binding of radiolabeled erythromycin to ribosomes, implying a much lower association constant for the aglycone itself. asm.org Research on ribosomes from the erythromycin-producing organism, Streptomyces erythreus, shows they lack affinity for erythromycin, a resistance mechanism that protects the organism. nih.govasm.org

The affinity of ketolides, a newer class of macrolides, for the 50S ribosomal subunit is noted to be about 10 times greater than that of Erythromycin A, achieved by creating a second anchor point with the ribosome. scirp.org This further underscores that while the erythronolide ring is the foundational structure, specific functional groups and appended moieties, rather than the aglycone alone, dominate the interaction with the ribosomal target.

Research into the direct modulation of cellular pathways by the this compound aglycone is limited. Most studies focus on the complete antibiotic or its semi-synthetic derivatives, which are known to possess activities beyond antibacterial effects, such as anti-inflammatory and immunomodulatory properties. These effects are generally attributed to the complete molecular structure of the derivatives, not the aglycone alone.

This compound and its immediate biosynthetic precursors, such as 6-deoxyerythronolide B (6dEB), primarily function as intermediates in biosynthetic pathways. nih.gov In vitro systems have been developed to study and engineer these pathways, using the aglycones as substrates for various enzymes like glycosyltransferases and hydroxylases to create novel antibiotic structures. plos.orgasm.org Therefore, the principal role of this compound in in vitro cellular and biochemical systems is that of a substrate or a structural template in biosynthetic and chemoenzymatic reactions. asm.orgjst.go.jp

The definitive molecular target for the erythromycin class of antibiotics is the 23S rRNA component of the 50S ribosomal subunit. researchgate.net For the this compound aglycone, the ribosome remains the presumed, albeit weak, molecular target. There is little evidence to suggest that the aglycone alone has high affinity for other specific molecular targets that would lead to significant biological activity. Its primary recognized role is as a biosynthetic precursor. nih.govmdpi.com

The enzymes involved in the biosynthesis of erythromycin are specific molecular targets for this compound in a different context; it acts as a substrate that is recognized and modified by these enzymes. These include cytochrome P450 hydroxylases and glycosyltransferases that are essential for converting the initial aglycone into the final, biologically active antibiotic. plos.orgmdpi.com

In Vitro Cellular Effects

The effect of this compound on cellular growth is significantly less pronounced than that of its glycosylated forms. The absence of the desosamine (B1220255) and cladinose (B132029) sugars, which are crucial for potent ribosomal binding, renders the aglycone largely inactive as an antibacterial agent. asm.org Consequently, in bacterial cell culture systems, this compound does not exhibit significant growth inhibition compared to Erythromycin A.

In the context of mammalian cell cultures, antibiotics are often used to prevent contamination, but some can have off-target effects on the mammalian cells themselves. gulhanemedj.org However, specific studies detailing the effects of pure this compound on the growth and function of mammalian cell lines are not widely reported, as research has prioritized the active antibiotic forms. Standard cell culture media are complex environments, and cell growth is sensitive to various components like amino acids, hormones, and pH. nih.govresearchgate.net

This compound and its precursors are key substrates for a variety of enzymes studied in cellular extracts and in vitro reconstituted systems. These studies are fundamental to understanding and engineering macrolide biosynthesis. The aglycone itself modulates the activity of these enzymes by acting as their natural substrate.

Notably, cytochrome P450 monooxygenases play a crucial role in the post-polyketide synthase modifications of the erythronolide core.

EryF : This P450 enzyme catalyzes the C6-hydroxylation of 6-deoxyerythronolide B (6dEB) to produce Erythronolide B, a direct precursor to this compound. nih.govmdpi.com In vitro enzymatic assays using cell extracts or purified EryF have characterized its activity and substrate specificity. nih.govplos.org

EryK : This enzyme is a P450 hydroxylase responsible for the C12-hydroxylation of the macrolactone ring, a key step in converting Erythromycin D to Erythromycin C. mdpi.com In vitro characterization has confirmed its role as a C-12 hydroxylase. plos.orgplos.org

The activity of these enzymes can be measured by monitoring the conversion of the erythronolide substrate to its hydroxylated product via methods like HPLC-ESI-MS. plos.orgplos.org

Table 1: Key Enzymes Modulated by Erythronolide Precursors in In Vitro Assays

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Research Context | Citation(s) |

|---|---|---|---|---|---|

| EryF | Cytochrome P450 Hydroxylase | 6-deoxyerythronolide B (6dEB) | Erythronolide B | Characterization of the first post-PKS modification step in erythromycin biosynthesis. | mdpi.com, nih.gov |

| EryK | Cytochrome P450 Hydroxylase | Erythromycin D, Erythronolide B | Erythromycin C, 12-hydroxyl-Erythronolide B | Characterization of the C-12 hydroxylation step; in vitro assays confirmed its function. | mdpi.com, plos.org, plos.org |

| EryBV | Glycosyltransferase | Erythronolide B | 3-O-α-mycarosylerythronolide B | Study of glycosylation steps; EryBV attaches the first sugar to the aglycone. | mdpi.com |

| EryCIII | Glycosyltransferase | 3-O-α-mycarosylerythronolide B | Erythromycin D | Study of the second glycosylation step; requires a chaperone protein (EryCII) for full activity in vitro. | mdpi.com, nih.gov |

Furthermore, while derivatives of erythromycin are known mechanism-based inhibitors of mammalian cytochrome P450 enzymes like CYP3A4, leading to potential drug-drug interactions, specific inhibitory data for the this compound aglycone are less common. nih.govnuvisan.comnursingnotes.co.uk The focus remains on its role as a substrate in biosynthetic pathways rather than as an inhibitor of metabolic enzymes.

In Vivo Preclinical Model Investigations (mechanistic insights, not therapeutic outcomes)

Mechanistic investigations in in vivo preclinical models focusing specifically on this compound are limited. The majority of research has been conducted on erythromycin and other macrolide antibiotics. These studies have revealed non-antibacterial, modulatory effects on host biological processes, particularly those related to inflammation and immune responses. While these effects are attributed to the macrolide structure, the precise contribution of the this compound aglycone versus the complete molecule with its sugar attachments is not fully elucidated. The sugar moieties are critical for the antibacterial action by facilitating binding to the bacterial ribosome, and their absence in this compound means it lacks significant antibiotic effect.

Mechanistic insights from in vivo models for 14-membered macrolides like erythromycin, which contains the this compound core, include the modulation of inflammatory responses. For instance, in rat models of lipopolysaccharide (LPS)-induced lung injury, macrolides have been shown to affect the levels of various inflammatory mediators. These immunomodulatory effects are thought to be separate from their antimicrobial properties.

The primary antibacterial mechanism of action for erythromycin and its derivatives is the inhibition of protein synthesis in susceptible bacteria. plos.org This occurs through binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of peptide chain elongation. plos.org Derivatives of this compound, known as ketolides, where the L-cladinose sugar at position 3 is replaced by a keto group, also inhibit protein synthesis by binding to the bacterial ribosome, often with higher affinity. sci-hub.se

Table 2: Mechanistic Insights from In Vivo Preclinical Models for 14-Membered Macrolides

| Biological Process | Mechanistic Insight | Preclinical Model System |

| Inflammation | Modulation of inflammatory mediators (e.g., cytokines, prostaglandins) | Rat models of LPS-induced lung injury |

| Bacterial Protein Synthesis | Inhibition by binding to the 50S ribosomal subunit | Various models of bacterial infection |

| Gut Motility | Agonist activity at the motilin receptor | Not specified |

Note: These mechanistic insights are primarily derived from studies on erythromycin and other macrolide antibiotics, not exclusively on this compound.

Advanced Analytical and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to piecing together the molecular puzzle of Erythronolide A. Each technique offers unique insights into the molecule's functional groups and structural framework.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. usask.ca For instance, the presence of signals in the downfield region of the ¹³C NMR spectrum is indicative of carbonyl carbons, such as the ester and ketone functionalities within the macrolactone ring. mdpi.com Detailed NMR analysis, often performed in deuterated solvents like chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD), has been instrumental in assigning the chemical shifts for each proton and carbon in the this compound structure. nih.gov

Interactive Data Table: Representative NMR Data for this compound Derivatives

This table presents typical chemical shift ranges observed for key nuclei in this compound and its analogues. Exact values can vary based on the specific derivative and solvent used. pitt.edursc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~172-175 |

| C2 | ~2.6-2.8 | ~45-48 |

| C3 | ~3.6-3.8 | ~70-73 |

| C4 | ~2.7-2.9 | ~45-47 |

| C5 | ~3.9-4.1 | ~80-83 |

| C6 | ~3.5-3.7 | ~78-80 |

| C7 | ~3.2-3.4 | ~38-40 |

| C8 | ~1.8-2.0 | ~44-46 |

| C9 (C=O) | - | ~208-215 |

| C10 | ~2.9-3.1 | ~45-47 |

| C11 | ~4.0-4.2 | ~68-70 |

| C12 | ~3.3-3.5 | ~78-80 |

| C13 | ~3.8-4.0 | ~70-72 |

| C14 | ~1.5-1.7 | ~35-37 |

| C15 (CH₃) | ~0.8-1.0 | ~9-11 |

Note: Data is compiled from various sources and represents approximate values for derivatives of this compound. nih.govrsc.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₁H₃₈O₈). semanticscholar.org

When coupled with liquid chromatography (LC-MS/MS), this technique becomes a powerful tool for both separation and structural analysis. researchgate.netnih.gov In tandem mass spectrometry (MS/MS), the this compound molecule is ionized, selected, and then fragmented. The resulting fragmentation pattern provides valuable structural information, helping to confirm the sequence of subunits within the macrolide ring. researchgate.net For example, characteristic losses of water (H₂O) from the hydroxyl groups and fragmentation of the macrolactone ring are typically observed. nih.govresearchgate.net This method is exceptionally sensitive, allowing for the detection and characterization of minute quantities of the compound. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum provides clear evidence for its key functional groups. wiley-vch.de The presence of hydroxyl (-OH) groups is indicated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹. libretexts.org The stretching vibration of the C-H bonds in the methyl and methylene (B1212753) groups appears in the 3000-2850 cm⁻¹ range. libretexts.org Most significantly, the IR spectrum shows strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the lactone (ester) and the ketone, which typically appear in the 1750-1690 cm⁻¹ region. wiley-vch.delibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Hydroxyl Groups |

| 3000-2850 | Medium-Strong | C-H Stretch | Alkyl Groups (CH₃, CH₂, CH) |

| ~1735 | Strong | C=O Stretch | Ester (Lactone) |

| ~1710 | Strong | C=O Stretch | Ketone |

| 1250-1000 | Strong | C-O Stretch | Ester, Alcohol |

Note: These are characteristic frequency ranges. Specific peak positions can vary. libretexts.orgwiley-vch.de

Chromatographic Separation and Purification Methods (e.g., HPLC)

The isolation and purification of this compound from fermentation broths or synthetic reaction mixtures require robust chromatographic techniques. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose, offering high resolution and efficiency. chromtech.comconquerscientific.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govchromtech.com In this mode, the relatively non-polar this compound is retained on the column and can be effectively separated from more polar impurities. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures containing this compound and its analogues. ucl.ac.uk Other chromatographic methods, such as flash column chromatography over silica (B1680970) gel, are also used for initial purification steps. wiley-vch.depitt.educhinesechemsoc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the unambiguous, three-dimensional structure, including the absolute stereochemistry and solid-state conformation. nih.gov To perform this analysis, this compound or a suitable crystalline derivative must be prepared. The compound is crystallized, and the resulting single crystal is bombarded with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net

The initial determination of the absolute configuration of the erythromycin (B1671065) family of macrolides was established through X-ray crystallographic analysis of a derivative. caltech.edu This technique was essential for confirming the relative and absolute configurations of the ten stereogenic centers in this compound, providing a definitive structural proof that underpins all other chemical and biological studies. semanticscholar.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental data, providing deeper insight into the conformational preferences and dynamic behavior of this compound. researchgate.net Techniques such as Density Functional Theory (DFT) and other molecular mechanics methods are used to calculate the energies of different possible conformations of the flexible 14-membered macrolactone ring. beilstein-journals.orgnih.gov

These computational studies help to rationalize the stereochemical outcomes of synthetic reactions and to understand the molecule's solution-phase structure, which may differ from its solid-state conformation determined by X-ray crystallography. psu.edu For example, modeling can be used to predict the most stable chair-like conformations of the tetrahydropyran-like segments within the macroring. beilstein-journals.org Furthermore, computational modeling can be combined with NMR data, using calculated parameters to help assign complex spectra or to determine the stereochemistry of derivatives. psu.eduepfl.ch

Future Research Directions and Challenges in Erythronolide a Studies

Development of More Efficient and Stereoselective Chemical Synthesis Routes

The total synthesis of Erythronolide A and its analogues has long been a benchmark in organic chemistry, driving the development of new synthetic methodologies. sci-hub.secaltech.edunoor-publishing.com Despite significant progress since Woodward's initial assessment of its complexity, the synthesis of erythronolides remains a formidable challenge, often requiring lengthy and low-yielding reaction sequences. caltech.eduresearchgate.net

Future research in this area is centered on several key objectives:

Novel Methodologies: The development of new chemical reactions and strategies is crucial. This includes the application of C-H functionalization, which can dramatically increase synthetic efficiency by directly modifying the carbon skeleton. researchgate.net Additionally, new methods for forming the 14-membered macrolactone ring, such as those based on conformational control and super activation of the seco-acid, are being investigated to improve the efficiency of this critical step. nih.gov

Stereochemical Control: Achieving high levels of stereocontrol over the ten stereogenic centers of this compound remains a significant hurdle. caltech.edu Future synthetic routes must incorporate highly stereoselective reactions to avoid the formation of complex diastereomeric mixtures. This includes the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. nih.govorganic-chemistry.org

Table 1: Comparison of Selected Total Synthesis Approaches to this compound and its Precursors

| Lead Researcher/Group | Key Strategy | Number of Steps (Longest Linear Sequence) | Key Intermediates/Reactions | Reference(s) |

| E. M. Carreira | Mg(II)-mediated nitrile oxide cycloadditions | 21 | Isoxazoline intermediates, Grignard reaction | sci-hub.seorganic-chemistry.org |

| M. J. Krische | C-C bond-forming transfer hydrogenation | 14 | Enyne metathesis for macrocyclization | nih.gov |

| E. J. Corey | Macrolactonization using a double activation method | >20 | Disulfide-activated seco-acid | caltech.edu |

| O. Yonemitsu | Conformational control in macrolactonization | Not specified | C1-C6 and C7-C15 segment coupling | researchgate.netnih.gov |

| M. Nakata | Convergent synthesis from chiral segments | Not specified | Coupling of C1–C6, C7–C9, and C10–C13 segments | oup.com |

Advanced Biosynthetic Engineering for Diversified Macrolide Scaffolds

The modular nature of polyketide synthases (PKSs), the enzymatic machinery responsible for producing this compound, offers a tantalizing platform for generating novel macrolide structures. pnas.orgwikipedia.org Genetic engineering of these PKS gene clusters allows for predictable changes to the macrolactone core that are often difficult or impossible to achieve through chemical synthesis alone. researchgate.netnih.gov

Future directions in this field include:

Combinatorial Biosynthesis: By genetically manipulating the PKS genes, researchers can create a library of "unnatural" natural products. pnas.org This involves altering the catalytic domains within the PKS modules to incorporate different building blocks or modify the polyketide backbone. pnas.orgmdpi.com The goal is to produce a wide array of novel macrolides for biological screening. biorxiv.org

Heterologous Expression: Expressing PKS gene clusters in well-characterized host organisms, such as Streptomyces venezuelae or E. coli, facilitates the production and engineering of macrolides. researchgate.netnih.gov This approach allows for the combination of genes from different pathways to create hybrid macrolides. researchgate.net

Domain and Module Swapping: A key strategy in PKS engineering is the substitution of entire domains or modules to alter the final product. mdpi.com For example, swapping acyltransferase (AT) domains can change the type of extender unit incorporated into the polyketide chain, leading to structural diversification. mdpi.comnih.gov However, challenges remain in ensuring the proper folding, interaction, and function of these engineered hybrid PKSs. researchgate.net

Post-PKS Tailoring: The diversification of macrolide scaffolds also relies on the action of tailoring enzymes that modify the initial polyketide backbone. researchgate.netresearchgate.net These enzymes, including glycosyltransferases, hydroxylases, and methyltransferases, can be engineered or used in combination to generate a wider range of derivatives. nih.govresearchgate.netnih.gov

Comprehensive Elucidation of Remaining Mechanistic Aspects in PKS Biosynthesis

While the general principles of PKS biosynthesis are well-understood, several mechanistic details remain to be fully elucidated. acs.org A deeper understanding of these mechanisms is critical for the rational design of engineered PKSs. annualreviews.org

Key areas of ongoing investigation include:

Domain-Domain Interactions: The precise interactions between the various domains within a PKS module and between adjacent modules are crucial for the efficient and controlled synthesis of the polyketide chain. mdpi.comresearchgate.net High-resolution structural studies are providing new insights into these interactions and the dynamic conformational changes that occur during catalysis. researchgate.net

Chain Translocation: The mechanism by which the growing polyketide chain is passed from one module to the next is a key area of research. acs.org Understanding the "turnstile" mechanism and other models of chain transfer is essential for engineering PKSs that can efficiently produce elongated or altered polyketide chains. acs.org

Substrate Specificity and Control: The factors that govern the selection of starter and extender units by the acyltransferase (AT) domains are not fully understood. nih.govnih.gov Similarly, the mechanisms by which the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains control the stereochemistry of the final product are still being investigated. acs.org

Thioesterase (TE) Domain Function: The terminal thioesterase domain catalyzes the final step of macrocyclization and release of the polyketide chain. pnas.org The structural basis for its substrate tolerance and ability to catalyze the formation of different ring sizes is an area of active research. pnas.orgpnas.org

Exploration of Novel Preclinical Biological Activities and Targets for this compound

While this compound itself is not a potent antibiotic, its derivatives have a long history of clinical use. Future research aims to explore new biological activities and therapeutic targets for both this compound and its novel, synthetically or biosynthetically derived analogues.

Expanding Beyond Antibacterial Activity: Research is moving beyond the traditional antibacterial applications of macrolides to investigate their potential as anticancer, anti-inflammatory, and antiviral agents. biorxiv.org

Structure-Activity Relationship (SAR) Studies: The generation of diverse libraries of this compound analogues through chemical synthesis and biosynthetic engineering provides a rich source of compounds for SAR studies. nih.gov These studies are essential for identifying the key structural features responsible for specific biological activities and for optimizing lead compounds.

Target Identification: A significant challenge is to identify the specific molecular targets of these novel macrolides. This will require a combination of biochemical, genetic, and proteomic approaches to elucidate their mechanisms of action.

Ketolide Precursors: Engineered biosynthesis of derivatives like 5-O-desosaminyl this compound can serve as potent precursors for the semi-synthesis of next-generation ketolide antibiotics, which are effective against resistant bacterial strains. researchgate.netresearchgate.net

Synergistic Integration of Chemical Synthesis and Biosynthetic Approaches (Chemoenzymatic Synthesis)

The limitations of purely chemical or biological approaches have led to the emergence of chemoenzymatic synthesis, which combines the strengths of both disciplines. researchgate.netsciepublish.comnih.gov This synergistic approach offers a powerful platform for the production of complex natural products and their analogues. psu.edu

Key aspects of this integrated approach include:

Synthesis of Unnatural Substrates: Chemical synthesis can be used to create novel starter or extender units that are not found in nature. chemrxiv.org These synthetic building blocks can then be fed to engineered microorganisms or purified PKS enzymes to be incorporated into new macrolide scaffolds. chemrxiv.org

Enzymatic Modification of Synthetic Intermediates: Enzymes, such as P450 monooxygenases, can be used to perform highly selective and stereospecific modifications on chemically synthesized intermediates that are difficult to achieve with traditional chemical methods. nih.govsciepublish.comresearchgate.net

Mutasynthesis: This technique involves feeding chemically synthesized analogues of natural biosynthetic intermediates to a mutant strain of a producing organism that is blocked in the biosynthesis of the natural intermediate. psu.edu The mutant organism then incorporates the synthetic analogue into the final product, generating a novel derivative.

In Vitro Reconstitution: The entire biosynthetic pathway can be reconstituted in vitro using purified enzymes and synthetic substrates. chemrxiv.org This allows for a high degree of control over the reaction and facilitates the production of specific target molecules.

The continued development of these integrated chemoenzymatic strategies holds great promise for overcoming the current challenges in this compound research and for unlocking the vast potential of this important class of natural products. biorxiv.orgsyr.edu

Q & A

Q. What are the primary challenges in achieving stereoselective synthesis of Erythronolide A?

The synthesis of this compound is complicated by the formation of undesired byproducts during macrolactonization, such as 7-membered lactones, which can arise due to competing ring-closure pathways. Strategies to minimize these byproducts include optimizing reaction conditions (e.g., temperature, solvent polarity) and employing conformational preorganization of the seco-acid precursor to favor 14-membered ring formation . For example, Horita et al. demonstrated that activating the seco-acid with 2,4,6-trichlorobenzoyl chloride improves lactonization efficiency .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

NMR spectroscopy is critical for confirming stereochemistry and regiochemistry. Comparative studies using tools like ACD/NMR Predictors and ChemDraw show that ACD/NMR Predictors achieves higher accuracy for 13C chemical shift predictions (e.g., maximum error of 0.59 ppm vs. 6.49 ppm for ChemDraw in Erythronolide B analogs). Researchers should cross-validate experimental NMR data with computational predictions and reference spectra from synthetic intermediates .

Q. What experimental variables most significantly impact the yield of this compound synthesis?

Key variables include:

- Catalyst selection : Chiral catalysts like Evans’ oxazaborolidines enhance enantioselectivity.

- Protecting group strategy : Temporary protection of hydroxyl groups (e.g., silyl ethers) prevents undesired side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor macrolactonization kinetics. Systematic screening via Design of Experiments (DoE) can identify optimal conditions .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis pathway of this compound?

Retrosynthetic disassembly guided by Corey’s methodology for Erythronolide B suggests prioritizing late-stage macrolactonization and early introduction of stereocenters via asymmetric aldol reactions. Modular synthesis of fragments (e.g., C1-C6 and C7-C13) followed by convergent coupling reduces synthetic steps and improves scalability. Computational tools (e.g., CASP programs) aid in identifying viable disconnections .

Q. What advanced techniques resolve discrepancies in reported bioactivity data for this compound derivatives?

Conflicting bioactivity results may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). To address this:

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

Quantum mechanical descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials) combined with ML models (e.g., random forests) can predict solubility, logP, and metabolic stability. Training datasets should include structurally analogous macrolides (e.g., erythromycin D) to enhance model generalizability .

Methodological and Data Analysis Questions

Q. What statistical methods are recommended for analyzing variability in this compound synthesis yields?

Use Cronbach’s alpha to assess internal consistency across replicate experiments. For yield optimization, apply response surface methodology (RSM) or ANOVA to identify significant factors (e.g., catalyst loading, temperature). Outliers should be scrutinized via Grubbs’ test .

Q. How should researchers design studies to investigate this compound’s mechanism of action?

- Hypothesis-driven design : Focus on ribosome binding affinity using fluorescence anisotropy or cryo-EM.

- Control groups : Include erythromycin-resistant bacterial strains to isolate target-specific effects.

- Data triangulation : Combine biochemical assays with transcriptomic profiling (e.g., RNA-Seq) .

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria:

- Feasible : Ensure access to synthetic intermediates and analytical tools.

- Novel : Investigate understudied modifications (e.g., C12-OH alkylation).

- Ethical : Adhere to biosafety protocols for antibiotic-resistant pathogens.

- Relevant : Align with global priorities like combating macrolide resistance .

Data Presentation and Reproducibility

Q. How can researchers enhance reproducibility in studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.